3-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzenesulfonyl chloride is a chemical compound with a complex structure that includes a morpholine ring, an ethoxy group, and a benzenesulfonyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzenesulfonyl chloride typically involves the reaction of 3-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzenesulfonic acid with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction temperature is carefully monitored to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Hydrolysis Agents: Water, aqueous sodium hydroxide, or other bases can be used for hydrolysis.
Oxidizing and Reducing Agents: Specific oxidizing agents, such as hydrogen peroxide, and reducing agents, such as sodium borohydride, may be used in oxidation and reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acid: Formed by hydrolysis.
Scientific Research Applications
3-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzenesulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzenesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-4-(2-morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde
- 3-Ethoxy-4-(2-morpholin-4-yl-2-oxo-ethoxy)-benzoic acid
- 3-Methoxy-4-(2-morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde
Uniqueness
3-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzenesulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity compared to its analogs
Properties
Molecular Formula |
C12H14ClNO5S |
---|---|
Molecular Weight |
319.76 g/mol |
IUPAC Name |
3-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H14ClNO5S/c13-20(16,17)11-3-1-2-10(8-11)19-9-12(15)14-4-6-18-7-5-14/h1-3,8H,4-7,9H2 |
InChI Key |
VGLOFXWKCJEWPO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC(=CC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.